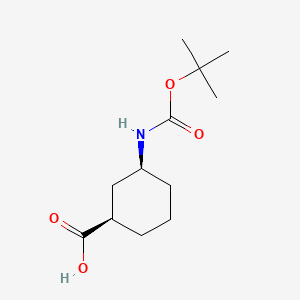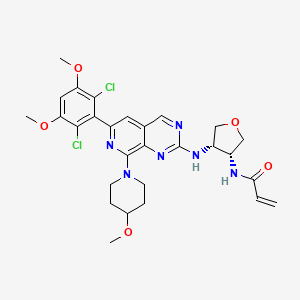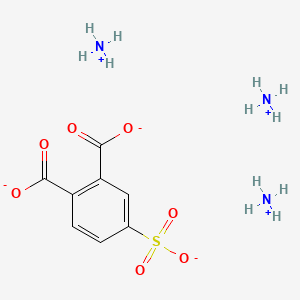
1-(Perfluoroisopropoxy)-1,1,2,2-tetrafluoro-4-iodobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Perfluoroisopropoxy)-1,1,2,2-tetrafluoro-4-iodobutane is a fluorinated organic compound characterized by its unique structure, which includes both perfluoroisopropoxy and tetrafluoro groups along with an iodine atom
Vorbereitungsmethoden
The synthesis of 1-(Perfluoroisopropoxy)-1,1,2,2-tetrafluoro-4-iodobutane typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of perfluoroisopropyl iodide with tetrafluoroethylene in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.
Analyse Chemischer Reaktionen
1-(Perfluoroisopropoxy)-1,1,2,2-tetrafluoro-4-iodobutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding perfluorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of perfluorinated alcohols.
Substitution: Nucleophilic substitution reactions are common, where the iodine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Perfluoroisopropoxy)-1,1,2,2-tetrafluoro-4-iodobutane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: The compound’s unique fluorinated structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new pharmaceuticals.
Medicine: Its potential use in drug design and delivery systems is being explored due to its stability and reactivity.
Industry: The compound is used in the production of specialized materials, including fluorinated polymers and coatings, which have applications in electronics, aerospace, and other high-tech industries.
Wirkmechanismus
The mechanism by which 1-(Perfluoroisopropoxy)-1,1,2,2-tetrafluoro-4-iodobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated groups enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Compared to other fluorinated compounds, 1-(Perfluoroisopropoxy)-1,1,2,2-tetrafluoro-4-iodobutane is unique due to its combination of perfluoroisopropoxy and tetrafluoro groups along with an iodine atom. Similar compounds include:
Perfluoroalkyl iodides: These compounds share the iodine atom but lack the perfluoroisopropoxy group.
Tetrafluoroalkanes: These compounds have similar fluorinated structures but do not contain the iodine atom.
Perfluoroisopropyl ethers: These compounds have the perfluoroisopropoxy group but differ in other substituents. The unique combination of functional groups in this compound provides distinct chemical properties and reactivity, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
25080-20-0 |
|---|---|
Molekularformel |
C7H4F11IO |
Molekulargewicht |
439.99 g/mol |
IUPAC-Name |
1,1,2,2,4,4,4-heptafluoro-3-(iodomethyl)-1-(1,2,2,2-tetrafluoroethoxy)butane |
InChI |
InChI=1S/C7H4F11IO/c8-3(6(14,15)16)20-7(17,18)4(9,10)2(1-19)5(11,12)13/h2-3H,1H2 |
InChI-Schlüssel |
GXDRJQCAQULYJE-UHFFFAOYSA-N |
SMILES |
C(CI)C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F |
Kanonische SMILES |
C(C(C(C(OC(C(F)(F)F)F)(F)F)(F)F)C(F)(F)F)I |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















